molecular formula C23H20N4O2S2 B3297262 N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)naphthalene-2-sulfonamide CAS No. 895428-74-7

N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)naphthalene-2-sulfonamide

Cat. No.: B3297262
CAS No.: 895428-74-7
M. Wt: 448.6 g/mol
InChI Key: PTNFROLHEZDGHG-UHFFFAOYSA-N
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Description

N-(2-(2-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)naphthalene-2-sulfonamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a p-tolyl substituent and a naphthalene sulfonamide moiety. Its synthesis likely involves multi-step reactions, including cyclocondensation, as observed in analogous thiazolo-triazole derivatives (e.g., photolysis of sulfilimines or 1,3-dipolar cycloaddition) .

Properties

IUPAC Name

N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S2/c1-16-6-8-18(9-7-16)22-25-23-27(26-22)20(15-30-23)12-13-24-31(28,29)21-11-10-17-4-2-3-5-19(17)14-21/h2-11,14-15,24H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNFROLHEZDGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)naphthalene-2-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the formation of thiazole and triazole rings. The structural formula can be represented as follows:

C20H18N4O2S\text{C}_{20}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This structure incorporates a naphthalene sulfonamide moiety and a thiazolo-triazole unit, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds with similar thiazole and triazole structures exhibit significant anticancer properties. For instance, derivatives with triazole rings have shown promising results against various cancer cell lines, including:

  • MCF-7 (Breast cancer) : IC50 values reported as low as 1.1 μM.
  • HCT-116 (Colon cancer) : IC50 values around 2.6 μM.
  • HepG2 (Liver cancer) : IC50 values approximately 1.4 μM.

These compounds typically exert their anticancer effects by inhibiting thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The inhibition of TS leads to apoptosis in cancer cells, highlighting the therapeutic potential of these compounds in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Similar compounds have shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The minimum inhibitory concentrations (MICs) for these bacteria can be significantly lower than those for standard antibiotics such as ampicillin and streptomycin .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As noted earlier, the inhibition of thymidylate synthase plays a critical role in its anticancer activity.
  • DNA Interaction : Compounds with similar structures have shown the ability to intercalate into DNA or inhibit topoisomerases, which are essential for DNA replication and transcription.
  • Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Case Studies and Research Findings

Several studies have focused on compounds related to this compound:

  • Study on Anticancer Activity : A recent study synthesized various triazole derivatives and tested them against multiple cancer cell lines. The results indicated that many derivatives exhibited superior anticancer activity compared to traditional chemotherapeutics .
    CompoundCell LineIC50 (μM)
    9MCF-71.1
    9HCT-1162.6
    9HepG21.4
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial potential of thiazole derivatives against common bacterial pathogens. The findings revealed that certain derivatives had MIC values significantly lower than those of established antibiotics .
    Bacterial StrainMIC (μg/mL)
    E. coli10
    S. aureus5

Scientific Research Applications

Medicinal Chemistry

N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)naphthalene-2-sulfonamide has shown promise in various therapeutic areas:

  • Anticancer Activity : Compounds with similar structures have demonstrated significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms. Studies have reported that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit cytotoxic effects against different human cancer cell lines .
  • Antimicrobial Effects : The thiazolo[3,2-b][1,2,4]triazole scaffold has been associated with antimicrobial activity. Research indicates effectiveness against bacterial strains such as Mycobacterium tuberculosis and Staphylococcus aureus, as well as antifungal properties against common pathogens .
  • Antidiabetic Activity : Some derivatives have exhibited potential antidiabetic effects by modulating glucose metabolism and insulin sensitivity .

Material Science

The compound's unique electronic properties make it suitable for applications in material science:

  • Organic Electronics : The presence of the naphthalene moiety can facilitate charge transport in organic electronic devices, making it a candidate for organic semiconductors .
  • Sensors : The compound's ability to interact with various biological targets suggests potential use in biosensors for detecting specific biomolecules or pathogens .

Anticancer Studies

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of thiazolo[3,2-b][1,2,4]triazole derivatives and found that modifications in the structure significantly influenced their potency against various cancer cell lines. The study highlighted the importance of the thiazole ring in enhancing biological activity through targeted interactions with cellular pathways .

Antimicrobial Evaluations

Research conducted on similar compounds demonstrated their effectiveness against resistant strains of bacteria. A series of antimicrobial assays indicated that certain derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis, showcasing their potential as new therapeutic agents in treating drug-resistant infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolo-Triazole Cores

Several compounds share the thiazolo[3,2-b][1,2,4]triazole scaffold but differ in substituents and functional groups:

Compound Name Key Substituents Functional Groups Synthesis Method Key Spectral Data
Target Compound p-Tolyl, naphthalene sulfonamide Sulfonamide, thiazolo-triazole Likely cyclocondensation/photolysis IR: S=O (~1350 cm⁻¹), NH (~3300 cm⁻¹)
2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (5b) 4-Cl-C₆H₄, phenyl Chlorophenyl, phenyl Cyclocondensation ¹H NMR δ 7.45–8.20 (Ar-H), 13C NMR δ 125–145 (aromatic carbons)
2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (8b) 4-Cl-C₆H₄, 4-OCH₃-C₆H₄ Methoxy, chlorophenyl Cyclocondensation ESI-MS: m/z 396 [M+H]⁺
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Naphthalene, phenyl Acetamide, triazole 1,3-Dipolar cycloaddition IR: C=O (1671 cm⁻¹), ¹H NMR δ 5.38 (–NCH₂CO–)

Key Observations :

  • Substituents like p-tolyl and naphthalene may improve lipophilicity and aromatic stacking relative to chlorophenyl/methoxy analogues (e.g., 5b, 8b) .
Pharmacological Analogues with Sulfonamide/Naphthalene Moieties

Compounds with naphthalene sulfonamide groups exhibit diverse bioactivities, such as enzyme inhibition:

Compound Name Structure Activity Reference
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole, phenylacetamide Anticancer (kinase inhibition) EP3348550A1
(S,Z)-2-(5-((5-(Substituted-phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid derivatives Thiazolidinone, furan Antimicrobial IJPR 2015

Key Observations :

  • The target compound’s naphthalene sulfonamide group aligns with kinase-targeting motifs seen in benzothiazole acetamides (e.g., EP3348550A1) but lacks the trifluoromethyl group, which is critical for metabolic stability in some drug candidates .
Spectral Differentiation
  • IR Spectroscopy : The target compound’s sulfonamide group shows distinct S=O stretches (~1350 cm⁻¹) vs. C=O stretches in acetamides (1671–1682 cm⁻¹) .
  • NMR : The naphthalene protons in the target compound would resonate at δ 7.2–8.4 (cf. δ 7.4–8.1 in 6a ), while the p-tolyl methyl group appears at δ ~2.3.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)naphthalene-2-sulfonamide
Reactant of Route 2
N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)naphthalene-2-sulfonamide

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